N-(4-acetylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-11-3-8-16-15(9-11)20-18(21-27(16,24)25)26-10-17(23)19-14-6-4-13(5-7-14)12(2)22/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNFYLHBALJJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazine Ring: The initial step involves the synthesis of the benzo[e][1,2,4]thiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a nucleophilic substitution reaction, where an acetylphenyl halide reacts with the thiadiazine derivative.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage by reacting the intermediate with thioacetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Molecular weights estimated using formula-based calculations.
Structural and Functional Analysis
Benzothiazole Analogs (): Core Difference: Benzothiazole (two heteroatoms: S, N) vs. benzothiadiazine (three heteroatoms: S, N, O). Benzothiazole derivatives exhibit antimicrobial activity, suggesting the target compound may share similar properties .
Triazole Derivatives (): Core Difference: 1,2,4-Triazole (three N atoms) vs. benzothiadiazine. Impact: Triazoles often participate in hydrogen bonding and π-π stacking, which may enhance solubility.
Oxadiazole-Based Compounds () :
- Core Difference : 1,3,4-Oxadiazole (two N, one O atom) vs. benzothiadiazine.
- Impact : Oxadiazole derivatives show enzyme inhibition (e.g., LOX, α-glucosidase), likely due to their planar structure and hydrogen-bonding capacity. The target compound’s benzothiadiazine core may offer greater rigidity, improving target selectivity .
Pyrimidine Analogs (): Core Difference: Pyrimidine (two N atoms) vs. benzothiadiazine. Impact: Pyrimidine’s 4,6-diamino substituents facilitate hydrogen bonding with biological targets. The target compound’s acetylphenyl group may enhance lipophilicity, favoring passive diffusion across membranes .
Key Research Findings
Synthetic Pathways :
- The target compound’s benzothiadiazine core is synthesized via sulfanyl bridge formation, similar to methods used for benzothiazole and triazole analogs (e.g., K₂CO₃-mediated alkylation in acetone) .
Biological Implications: Antimicrobial Potential: Benzothiazole derivatives () and oxadiazole compounds () exhibit low MIC values, suggesting the target compound’s benzothiadiazine core could similarly disrupt microbial enzymes or membranes. Enzyme Inhibition: Oxadiazole derivatives inhibit LOX and BChE (MIC: 10–50 µM) , while pyrimidine analogs may target nucleotide-binding proteins. The sulfone group in the target compound could enhance interactions with catalytic serine residues in enzymes.
Solubility: Sulfone and sulfanyl groups may enhance aqueous solubility relative to purely aromatic analogs.
Biological Activity
N-(4-acetylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{14}H_{14}N_{2}O_{3}S
- Molecular Weight : 290.34 g/mol
- IUPAC Name : this compound
This compound features a benzothiadiazine moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiadiazine exhibit significant antimicrobial properties. For instance, compounds closely related to this compound have shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that compounds containing the benzothiadiazine structure can exhibit anti-inflammatory effects. For example, in vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It can alter signaling cascades related to inflammation and cell proliferation.
- Reactive Oxygen Species Scavenging : The compound has shown potential in scavenging reactive oxygen species (ROS), contributing to its protective effects in oxidative stress models.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiadiazine derivatives against clinical isolates of multidrug-resistant bacteria. Among these derivatives, this compound demonstrated notable activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
Case Study 2: Anti-inflammatory Properties
In a controlled study involving animal models of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in paw edema and inflammatory markers compared to the control group. This suggests its potential therapeutic application in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-acetylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide?
The compound is synthesized via multi-step reactions, typically involving nucleophilic substitution and condensation. Key steps include:
- Sulfanyl group introduction : Reacting the benzothiadiazine core with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetylphenyl moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity . Critical parameters: Temperature control (<5°C during exothermic steps), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., acetylphenyl proton signals at δ 2.5–2.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 458.6) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays aligned with its benzothiadiazin-sulfanyl-acetamide scaffold:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assays (e.g., against Staphylococcus aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Cross-validate findings using:
- Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays to distinguish direct target effects from off-target toxicity .
- Structural analogs : Compare activity profiles of derivatives (e.g., replacing the acetylphenyl group with trifluoromethoxy) to identify pharmacophores .
- Purity verification : Re-test compounds with HPLC-MS to rule out batch-to-batch impurities .
Q. What computational and structural methods elucidate its mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases or GPCRs) .
- X-ray crystallography : Co-crystallize the compound with putative targets (e.g., enzymes) and refine structures using SHELXL .
- Dynamic simulations : MD simulations (AMBER/GROMACS) to study ligand-receptor stability over 100-ns trajectories .
Q. How does this compound compare to structurally related benzothiadiazin derivatives?
Key comparisons include:
| Compound | Structural Variation | Bioactivity | Reference |
|---|---|---|---|
| Trifluoromethoxy analog | –CF₃O vs. –COCH₃ | Higher metabolic stability | |
| Thienopyrimidine analog | Benzothiadiazin → thienopyrimidine | Improved kinase selectivity |
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450-mediated oxidation .
- Plasma protein binding : Assess via equilibrium dialysis; modify substituents to lower binding .
Q. How can researchers investigate its multi-target effects?
- Transcriptomics/proteomics : RNA-seq or TMT-labeled LC-MS/MS to identify pathway perturbations .
- Chemical proteomics : Use photoaffinity probes to capture interacting proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
